molecular formula C19H16N2O3S B15036891 N-(4-{[(4-methoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide

N-(4-{[(4-methoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide

Cat. No.: B15036891
M. Wt: 352.4 g/mol
InChI Key: LJVFEGRLTGSZPY-UHFFFAOYSA-N
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Description

N-[4-(4-METHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound with a molecular structure that includes a thiophene ring, a carboxamide group, and a methoxybenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-METHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-aminophenylthiophene-2-carboxamide under appropriate conditions to yield the target compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-METHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

N-[4-(4-METHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-METHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[4-(4-METHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring and methoxybenzamido group make it particularly interesting for applications in organic electronics and medicinal chemistry.

Properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

N-[4-[(4-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H16N2O3S/c1-24-16-10-4-13(5-11-16)18(22)20-14-6-8-15(9-7-14)21-19(23)17-3-2-12-25-17/h2-12H,1H3,(H,20,22)(H,21,23)

InChI Key

LJVFEGRLTGSZPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

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